1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE
Description
This compound features a unique hybrid structure combining three key motifs:
- 4,5,6,7-Tetrahydro-2,1-benzoxazole moiety: A bicyclic system with oxygen and nitrogen heteroatoms, enhancing π-π stacking interactions and metabolic stability .
- 2-(2-Fluorophenoxy)acetyl group: A fluorinated aromatic ether linked via an acetyl spacer, which improves lipophilicity and target selectivity .
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-14-6-2-4-8-16(14)26-11-17(24)23-9-12(10-23)18(25)21-19-13-5-1-3-7-15(13)22-27-19/h2,4,6,8,12H,1,3,5,7,9-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWZCHCNDJAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy acetyl intermediate.
Synthesis of the Benzoxazole Derivative: The benzoxazole moiety is synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.
Formation of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Coupling Reactions: The final step involves coupling the fluorophenoxy acetyl intermediate with the benzoxazole derivative and the azetidine ring under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity
- Research indicates that compounds featuring similar fluorophenoxy structures exhibit anticonvulsant properties. For instance, derivatives like 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles have shown significant anticonvulsant activity in animal models . This suggests that our compound may also possess similar effects, potentially acting through benzodiazepine receptors.
-
Anticancer Properties
- Compounds containing the benzoxazole moiety have been studied for their anticancer activities. A review highlighted that various benzoxazole derivatives exhibit cytotoxic effects against different cancer cell lines, including breast and cervical cancer cells . The specific interactions and mechanisms through which these compounds exert their effects warrant further investigation for our compound.
-
Inhibition of Enzymatic Activity
- The azetidine scaffold has been linked to the inhibition of key enzymes involved in metabolic pathways. For example, acetyl-CoA carboxylases (ACCs), which play a critical role in lipogenesis, are potential targets for azetidine derivatives . This opens avenues for exploring the compound's role in metabolic disorders such as obesity and diabetes.
Anticonvulsant Screening
A study conducted on a series of fluorophenoxy-containing compounds demonstrated their efficacy in reducing seizure activity in animal models. The results indicated that certain structural modifications significantly enhanced anticonvulsant effects, suggesting that similar modifications could be explored for our target compound .
Anticancer Activity Evaluation
In vitro studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells through various pathways. For instance, compounds with similar scaffolds were tested against MCF-7 and HCT-116 cell lines, revealing IC50 values in the low micromolar range . These findings suggest that our compound may also exhibit potent anticancer activity.
Enzyme Inhibition Studies
Research on related azetidine compounds has demonstrated their ability to inhibit ACCs effectively. Such studies reveal that dual modulators targeting both ACCs and PPARs can provide therapeutic benefits in managing metabolic syndrome . This highlights the potential of our compound as a dual-action therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs reported in the evidence:
Key Observations:
Fluorophenoxy vs.
Azetidine vs. Benzothiophene Cores : The azetidine ring in the target compound confers greater rigidity compared to benzothiophene derivatives (e.g., ), which may enhance binding specificity but reduce synthetic accessibility.
Sulfone vs. Carboxamide : Sulfone-containing analogs (e.g., ) exhibit higher aqueous solubility but lack the hydrogen-bonding capacity of the carboxamide group.
Trifluoromethyl Substitution : The CF₃ group in introduces steric and electronic effects that could modulate target affinity or metabolic pathways.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The 2-fluorophenoxy group in the target compound likely increases logP compared to non-fluorinated analogs, favoring membrane permeability .
- Metabolic Stability : The benzoxazole moiety may resist oxidative degradation better than benzothiophene or oxazole cores .
- Synthetic Complexity : The azetidine-carboxamide core requires multi-step synthesis (e.g., via Buchwald-Hartwig amination), whereas simpler acetamide analogs (e.g., ) are more accessible .
Biological Activity
1-[2-(2-Fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Azetidine ring : A four-membered nitrogen-containing ring known for its diverse biological activities.
- Fluorophenoxy group : Enhances lipophilicity and may improve bioavailability.
- Benzoxazole moiety : Associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated a strong inhibition of Staphylococcus spp. and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. Notable findings include:
- Cell Viability : In vitro studies indicated that at concentrations of 100 µM and higher, the compound significantly reduced viability in cancer cell lines (e.g., A549 and HepG2), while normal cell lines (e.g., L929) showed minimal effects .
| Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) | L929 Cell Viability (%) |
|---|---|---|---|
| 200 | 40 | 45 | 90 |
| 100 | 60 | 65 | 95 |
| 50 | 80 | 85 | 100 |
The proposed mechanism of action for the compound involves:
- Inhibition of Biofilm Formation : The presence of the fluorophenoxy group may interfere with the bacterial signaling pathways responsible for biofilm development .
- Targeting Specific Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways critical for cancer cell proliferation .
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Anticancer Activity : A study demonstrated that derivatives of azetidine exhibited significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research into the benzoxazole derivatives .
- Antimicrobial Research : Investigations into similar fluorophenoxy-acetyl compounds revealed their effectiveness in treating infections caused by resistant bacterial strains, suggesting a potential role in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
